(3S,4S)-4-methylpyrrolidine-3-carboxylic acid is a chiral compound of significant interest in organic chemistry and pharmacology. This compound features a five-membered pyrrolidine ring with a methyl group at the 4-position and a carboxylic acid functional group at the 3-position. Its unique stereochemistry, denoted by the (3S,4S) configuration, plays a crucial role in its biological activity and potential applications in drug development.
This compound is classified as an amino acid derivative due to its carboxylic acid group and its nitrogen-containing heterocyclic structure. It is often synthesized from chiral precursors or through asymmetric synthesis methods that ensure high enantiomeric purity. The compound is relevant in various fields, including medicinal chemistry, where it serves as a building block for more complex molecules.
The synthesis of (3S,4S)-4-methylpyrrolidine-3-carboxylic acid typically involves several key steps:
Recent advancements have utilized organocatalytic enantioselective Michael addition reactions to synthesize derivatives of pyrrolidine-3-carboxylic acids with high enantiomeric excess (up to 97%) . This method involves the reaction of carboxylate-substituted enones with nitroalkanes, highlighting the efficiency of modern synthetic strategies.
The molecular structure of (3S,4S)-4-methylpyrrolidine-3-carboxylic acid can be depicted as follows:
The compound exhibits distinct stereochemical properties due to its chiral centers, which significantly influence its reactivity and interactions with biological targets.
(3S,4S)-4-methylpyrrolidine-3-carboxylic acid can participate in various chemical reactions:
The choice of reagents and conditions significantly affects the reaction pathways and products formed. For instance, oxidation may yield benzyl ketones while reduction can produce alcohols or amines.
The mechanism of action for (3S,4S)-4-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. Its chiral nature allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects. The pathways involved often include modulation of enzymatic processes and alteration of cellular signaling pathways .
Relevant data regarding the compound's behavior under various conditions can be critical for applications in synthesis and formulation.
(3S,4S)-4-methylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Achieving the precise (3S,4S) stereochemistry in 4-methylpyrrolidine-3-carboxylic acid demands rigorous stereocontrol. Key methodologies include:
Table 1: Stereoselective Synthesis Routes for (3S,4S)-4-Methylpyrrolidine-3-carboxylic Acid
Methodology | Key Starting Material/Reagent | Critical Conditions | Reported Stereoselectivity | Primary Reference |
---|---|---|---|---|
Chiral Pool (Carbohydrates) | 2,5-Anhydro-D-mannitol | Stereoselective methylation of aldehyde intermediate | High diastereoselectivity | [4] |
Asymmetric Hydrogenation | 1-Benzyl-4-methyl-2,5-dihydropyrrole-3-carboxylate | Ru-(S)-MeOBIPHEP catalyst, H₂ (50-100 bar), MeOH/EtOAc | >95% ee, >99:1 dr | [5] |
Diastereoselective Cyclization | L-Serine/L-Threonine derivatives | Cyclization via activated intermediates (aziridinium, Michael) | Controlled by substrate chirality | [8] |
Enzymatic Resolution | Racemic 4-methylpyrrolidine-3-carboxylate esters | Lipases (e.g., CAL-B), specific acyl donors | Yields enantiopure (3S,4S) isomer | [8] |
Protection of the pyrrolidine nitrogen is essential during synthetic sequences, particularly to prevent side reactions during carboxyl group manipulations or C4 functionalization.
Key intermediates facilitate further derivatization and are vital for producing active pharmaceutical ingredients (APIs) like Upadacitinib.
Table 2: Key Synthetic Intermediates for (3S,4S)-4-Methylpyrrolidine-3-carboxylic Acid Derivatives
Intermediate | Primary Synthetic Route | Typical Yield | Key Applications | Reference |
---|---|---|---|---|
1-Benzyl-4-methylpyrrolidine-3-carboxylic acid | Asymmetric hydrogenation of 1-benzyl-2,5-dihydropyrrole-3-carboxylate or Diastereoselective alkylation/cyclization | 70-85% | Salt formation, Precursor to free base, API synthesis | [5] [7] |
Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate | Direct hydrogenation product or Esterification of acid | 75-95% | Amidation, Reduction to alcohol | [5] [7] |
(3S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid | Boc protection of free base pyrrolidine acid (Boc₂O, base) | 85-95% | Peptide coupling, Amide bond formation | [2] [9] |
(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carbonyl chloride | Reaction of acid with SOCl₂ or oxalyl chloride | 90-98% | Amide coupling, Nucleophilic substitution | [6] |
Conversion of the free base to crystalline salts improves handling, stability, and purification.
Table 3: Salts of (3S,4S)-4-Methylpyrrolidine-3-carboxylic Acid Derivatives
Salt Form | Precursor | Formation Method | Typical Characteristics | Reference |
---|---|---|---|---|
(3S,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride | Free Base Acid | HCl (g) in EtOAc/IPA or HCl (dioxane) | Hygroscopic solid, m.p. >180°C (dec) | [8] |
Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride | Methyl Ester Free Base | HCl (g) in Et₂O/DCM or HCl (dioxane) in MeOH/EtOAc | Crystalline solid, m.p. ~150-155°C | [7] |
(3S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid | Free Acid or Hydrochloride (after deprotection) | Boc₂O, base (NaHCO₃, Et₃N) in H₂O/dioxane or THF | Stable crystalline solid | [2] [9] |
(3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid | Free Base Acid (N-Benzyl protected) | Not typically salified (neutral zwitterion possible) | Crystalline solid | [5] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: